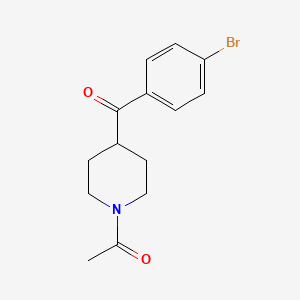
1-Acetyl-4-(4-bromobenzoyl)piperidine
Cat. No. B8282890
M. Wt: 310.19 g/mol
InChI Key: OWZNKBHPOLNFOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04101663
Procedure details


A sample of 30.9 g of 1-acetyl-4-(4-bromobenzoyl)piperidine is refluxed for 6 hours in 6N HCl, cooled, and the resulting insoluble salt is collected. The salt is recrystallized from an ethanol-ether mixture, then from isopropanol to give off-white crystals, mp 225°-227° C., 4-(4-bromobenzoyl)piperidine hydrochloride.


Identifiers


|
REACTION_CXSMILES
|
C([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[O:18])[C:11]2[CH:16]=[CH:15][C:14]([Br:17])=[CH:13][CH:12]=2)[CH2:6][CH2:5]1)(=O)C.[ClH:19]>>[ClH:19].[Br:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]([CH:7]2[CH2:8][CH2:9][NH:4][CH2:5][CH2:6]2)=[O:18])=[CH:16][CH:15]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30.9 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)N1CCC(CC1)C(C1=CC=C(C=C1)Br)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resulting insoluble salt is collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The salt is recrystallized from an ethanol-ether mixture
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.BrC1=CC=C(C(=O)C2CCNCC2)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
